

(S)-3-(1-aminoethyl)benzonitrile molecular formula and weight

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Compound of Interest

Compound Name: 3-(1-Aminoethyl)benzonitrile

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Technical Guide: (S)-3-(1-aminoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and analytical characterization of (S)-3-(1-aminoethyl)benzonitrile, a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a nitrile group and a chiral aminoethyl side chain on a benzene ring, makes it a valuable intermediate for the synthesis of complex bioactive molecules.^[1]

Core Chemical Properties

(S)-3-(1-aminoethyl)benzonitrile is an organic compound characterized by its aromatic structure.^[1] The presence of both an amino and a nitrile functional group, along with a chiral center, makes it a versatile reagent in synthetic chemistry.^[1]

Property	Value
Molecular Formula	C ₉ H ₁₀ N ₂ ^{[1][2][3]}
Molecular Weight	146.19 g/mol ^{[2][3]}
CAS Number	127852-22-6 ^[1]
Synonyms	(S)-1-(3-Cyanophenyl)ethylamine, 3-[(1S)-1-Aminoethyl]benzonitrile ^[1]

Experimental Protocols

The following sections detail hypothetical experimental methodologies for the synthesis and analytical quality control of (S)-**3-(1-aminoethyl)benzonitrile**.

2.1. Asymmetric Reductive Amination for Synthesis

This protocol describes a common method for synthesizing chiral amines from a corresponding ketone.

Objective: To synthesize (S)-**3-(1-aminoethyl)benzonitrile** from 3-acetylbenzonitrile.

Materials:

- 3-acetylbenzonitrile
- Ammonium acetate
- (S)-(-)- α -Methylbenzylamine
- Sodium cyanoborohydride (NaBH_3CN)
- Methanol (MeOH)
- Diethyl ether (Et_2O)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Magnesium sulfate (MgSO_4)

Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve 3-acetylbenzonitrile (1.0 eq) and (S)-(-)- α -methylbenzylamine (1.1 eq) in anhydrous methanol under a nitrogen atmosphere. Stir the mixture at room temperature for 24 hours to facilitate the formation of the chiral imine intermediate.

- Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 48 hours.
- Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). Stir for 1 hour. Neutralize the solution with 2M NaOH until pH ~10.
- Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified via flash column chromatography on silica gel to yield the desired (S)-**3-(1-aminoethyl)benzonitrile**.

2.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical and enantiomeric purity of a synthesized batch of (S)-**3-(1-aminoethyl)benzonitrile**.

Instrumentation:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., Chiralcel OD-H)

Mobile Phase:

- A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

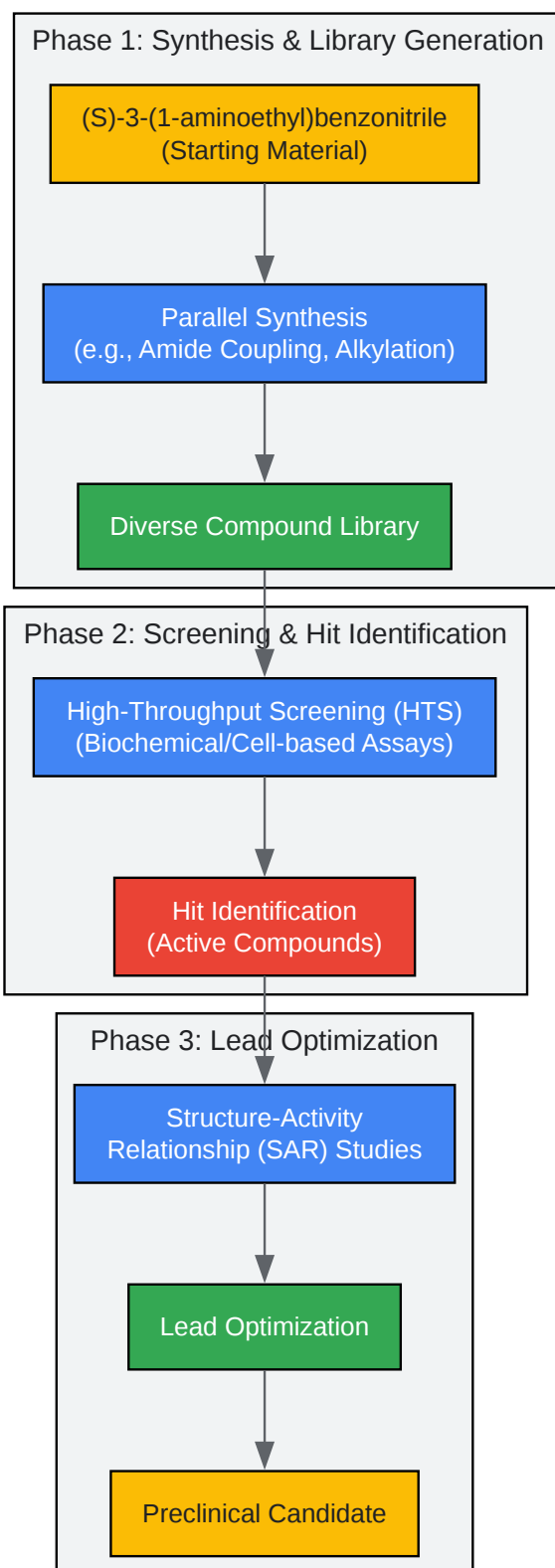
Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of (S)-**3-(1-aminoethyl)benzonitrile** in the mobile phase.
- Instrument Setup: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min. Set the UV detector to a wavelength of 254 nm.
- Injection: Inject 10 µL of the prepared sample onto the column.

- **Data Analysis:** Record the chromatogram for at least 20 minutes. The retention time of the (S)-enantiomer and any potential (R)-enantiomer impurity will be distinct. Calculate the chemical purity by integrating the peak area of the main product relative to all other peaks. Calculate the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.

Application in Drug Discovery Workflow

(S)-**3-(1-aminoethyl)benzonitrile** is a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery. The diagram below illustrates a typical workflow.



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Caption: A logical workflow for utilizing (S)-3-(1-aminoethyl)benzonitrile in a drug discovery pipeline.

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References

- 1. CAS 127852-22-6: 3-[(1S)-1-Aminoethyl]benzonitrile [cymitquimica.com]
- 2. 153994-67-3|3-(1-Aminoethyl)benzonitrile|BLD Pharm [bldpharm.com]
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